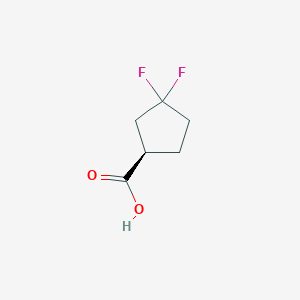

(R)-3,3-difluorocyclopentanecarboxylic acid

描述

(R)-3,3-Difluorocyclopentanecarboxylic acid (CAS: 1260897-05-9) is a fluorinated cyclopentane derivative with the molecular formula C₆H₈F₂O₂ and a molecular weight of 150.12 g/mol . This compound is characterized by its cyclopentane ring substituted with two fluorine atoms at the 3,3-positions and a carboxylic acid group at position 1. The (R)-enantiomer is of particular interest in pharmaceutical and agrochemical synthesis due to its stereochemical specificity, which can influence biological activity .

- Physical State: Colorless oil.

- Density: 1.29 ± 0.1 g/cm³ (predicted).

- Boiling Point: 222.6 ± 40.0 °C (predicted).

- Solubility: Slightly soluble in DMSO and methanol.

- pKa: 3.85 ± 0.40 (predicted acidic proton).

- Storage: Recommended at 2–8°C.

属性

IUPAC Name |

(1R)-3,3-difluorocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLZFZGHXIZHFB-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@@H]1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3-difluorocyclopentanecarboxylic acid typically involves the introduction of fluorine atoms into a cyclopentane ring followed by carboxylation. One common method is the fluorination of cyclopentane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The fluorinated intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base like lithium diisopropylamide (LDA).

Industrial Production Methods: Industrial production of ®-3,3-difluorocyclopentanecarboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis. Additionally, enantioselective synthesis methods, including the use of chiral catalysts or auxiliaries, are employed to obtain the desired ®-enantiomer.

Types of Reactions:

Oxidation: ®-3,3-Difluorocyclopentanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

Substitution: The fluorine atoms in the cyclopentane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclopentane derivatives.

科学研究应用

Medicinal Chemistry

Building Block for Drug Synthesis

(R)-3,3-difluorocyclopentanecarboxylic acid serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its difluorinated structure enhances the biological activity and metabolic stability of drug candidates. The synthesis of β,β-difluorocarboxylic acids, including derivatives of this compound, has been reported as an efficient method utilizing sulfur tetrafluoride (SF₄) for deoxofluorination reactions, which are crucial in producing compounds relevant to medicinal chemistry .

Enzyme Inhibition Studies

Inhibition of Gamma-Aminobutyric Acid Aminotransferase

Research has demonstrated that (R)-4-amino-3,3-difluorocyclopentanecarboxylic acid acts as a reversible inhibitor of gamma-aminobutyric acid aminotransferase (GABA-AT), with a binding affinity () of 0.19 mM. This inhibition is critical for developing therapeutic agents targeting neurological disorders . Further studies have indicated that conformationally rigid analogs can provide insights into the mechanism of enzyme inactivation, highlighting the compound's relevance in biochemical research .

Radiolabeling and Imaging Applications

PET Imaging Agents

The synthesis and evaluation of radiolabeled derivatives of this compound have been explored for their potential use as positron emission tomography (PET) imaging agents. For instance, the trans isomers of 1-amino-3,4-difluorocyclopentane-1-carboxylic acid have shown promising results in preclinical studies for imaging gliomas and prostate cancer due to their favorable biodistribution profiles and high tumor-to-background ratios . These compounds are transported via specific amino acid transport systems, which enhance their uptake in tumor tissues.

Case Studies

作用机制

The mechanism of action of ®-3,3-difluorocyclopentanecarboxylic acid depends on its specific application. In drug design, the fluorine atoms can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors, by forming strong hydrogen bonds or dipole interactions. The presence of fluorine can also increase the lipophilicity of the compound, improving its ability to cross biological membranes and reach its site of action.

相似化合物的比较

Cyclopentane-Based Fluorinated Carboxylic Acids

Key Observations :

- Aromatic vs. Aliphatic : The 1-(3-fluorophenyl) variant introduces aromaticity, broadening reactivity in cross-coupling reactions for agrochemicals .

- Ester Derivatives : The methyl ester (R)-Methyl 3,3-difluorocyclopentanecarboxylate serves as a protected form for controlled carboxylate activation .

Cyclohexane and Cyclobutane Analogs

Key Observations :

Trifluoromethyl and Hydroxy-Substituted Derivatives

Key Observations :

- Trifluoromethyl Group: Compounds like 4,4,4-trifluoro-2-methylbutanoic acid exhibit enhanced metabolic stability in drug design .

生物活性

(R)-3,3-Difluorocyclopentanecarboxylic acid (DFCA) is a fluorinated derivative of cyclopentanecarboxylic acid that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and imaging applications. This article explores the synthesis, biological evaluation, and potential therapeutic uses of DFCA, supported by relevant research findings and data.

This compound is characterized by its unique structure, which includes two fluorine atoms attached to the cyclopentane ring. The synthesis of DFCA typically involves several steps, including the introduction of fluorine atoms through various fluorination methods. For instance, one study described a multi-step synthesis that resulted in high yields of both the (R) and (S) stereoisomers of 3,4-difluorocyclopentanecarboxylic acid .

The biological activity of DFCA is primarily attributed to its interaction with specific biological targets. Research indicates that DFCA and its derivatives can be transported into cells via amino acid transport systems such as system L and system ASC. This transport mechanism is crucial for its uptake in various cancer cell lines, including glioblastoma and prostate carcinoma .

2.2 In Vitro Studies

In vitro studies have demonstrated that DFCA exhibits significant uptake in tumor cells compared to normal cells. For example, a biodistribution study showed that DFCA derivatives had favorable tumor-to-background ratios in rat models bearing 9L gliosarcoma . The absolute uptake of radiolabeled DFCA was found to be comparable to other established imaging agents, suggesting its potential utility in positron emission tomography (PET) imaging.

2.3 In Vivo Studies

In vivo evaluations have further confirmed the efficacy of DFCA derivatives as imaging agents. In Fischer rats with 9L gliosarcoma, the uptake of radiolabeled DFCA was significantly higher than that of traditional imaging agents like [^18F]FDG, indicating its potential for improved tumor visualization .

3. Case Studies

Several case studies highlight the clinical relevance of DFCA:

- Case Study 1 : A study involving patients with recurrent prostate cancer utilized a radiolabeled derivative of DFCA for PET imaging. The results indicated enhanced detection rates compared to conventional imaging methods .

- Case Study 2 : In another investigation focused on glioma patients, DFCA derivatives showed promising results in differentiating between tumor types based on their uptake patterns in PET scans .

4. Potential Therapeutic Applications

Given its favorable pharmacokinetic profile and selective uptake in tumors, DFCA is being explored for various therapeutic applications:

- Imaging Agent : As highlighted in multiple studies, DFCA has potential as a PET imaging agent for detecting brain tumors and other malignancies due to its high tumor-to-normal tissue ratios.

- Therapeutic Compound : Preliminary data suggest that modifications to the DFCA structure could lead to compounds with anti-cancer properties, warranting further investigation into its therapeutic efficacy against specific cancer types .

Table 1: Summary of Biological Activity Findings for this compound

| Study Type | Model | Key Findings |

|---|---|---|

| In Vitro | Rat 9L Gliosarcoma | High uptake via system L and ASC |

| In Vivo | Fischer Rats | Superior tumor-to-background ratios compared to [^18F]FDG |

| Clinical Study | Recurrent Prostate Cancer Patients | Enhanced detection rates using radiolabeled DFCA derivatives |

常见问题

Q. What are the recommended methods for synthesizing (R)-3,3-difluorocyclopentanecarboxylic acid with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis typically employs chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce asymmetry. For fluorination, selective electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor or DAST) are used. Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) can validate enantiomeric excess (ee). Purification via recrystallization or chromatography ensures high purity .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

| Catalyst | Fluorinating Agent | ee (%) | Yield (%) |

|---|---|---|---|

| Cinchona alkaloid | Selectfluor | 92 | 78 |

| Pd-BINAP complex | DAST | 85 | 65 |

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, compare experimental optical rotation values ([α]ᴅ) with literature data for (R)-configured analogs. Vibrational circular dichroism (VCD) spectroscopy or NOE NMR experiments can also differentiate enantiomers.

Q. What are the key applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a building block for fluorinated prodrugs or enzyme inhibitors (e.g., protease or kinase inhibitors). The difluorine group enhances metabolic stability and modulates lipophilicity. Researchers should assess bioisosteric replacement effects using SAR studies and compare pharmacokinetic (PK) profiles with non-fluorinated analogs.

Advanced Research Questions

Q. How does the introduction of difluorine groups at the 3,3-positions affect the cyclopentane ring's conformation and reactivity?

- Methodological Answer : Fluorine’s electronegativity induces ring puckering and alters torsional strain. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model ring conformations. Experimentally, dynamic NMR or variable-temperature X-ray diffraction can detect conformational flexibility. Reactivity differences (e.g., nucleophilic substitution rates) should be benchmarked against non-fluorinated analogs.

Q. What experimental strategies can resolve contradictions in biological activity data between in vitro and in vivo studies of derivatives?

- Methodological Answer : Discrepancies may arise from poor solubility or metabolic instability. Perform:

- Solubility assays (e.g., shake-flask method) in physiologically relevant media.

- Microsomal stability tests to identify metabolic hotspots.

- Pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure and efficacy.

Cross-validate findings using replicated analysis (e.g., orthogonal assays or independent cohorts) .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What computational approaches are effective in predicting the interaction of this compound with target enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses, while molecular dynamics (MD) simulations (e.g., GROMACS) assess stability. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods can elucidate reaction mechanisms. Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) binding assays.

| Target Enzyme | Docking Score (kcal/mol) | Experimental Kd (µM) |

|---|---|---|

| Carboxypeptidase A | -8.2 | 12.3 ± 1.5 |

| Cyclooxygenase-2 | -6.7 | 45.6 ± 3.2 |

Q. How to optimize the synthetic yield of this compound under mild reaction conditions?

- Methodological Answer : Screen solvents (e.g., THF vs. DCM) to balance polarity and fluorinating agent compatibility. Optimize catalyst loading (e.g., 5–10 mol%) and temperature (0–25°C) to minimize side reactions. Use design of experiments (DoE) to identify critical parameters. Monitor reaction progress via in situ IR or LC-MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。